{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
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Overview
Description
{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is a complex organic compound that features a triazole ring, a chlorophenyl group, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid typically involves multiple steps. One common route starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and 2-methyl-2-propenyl groups. The final step involves the attachment of the sulfanylacetic acid moiety under controlled conditions to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially altering the compound’s properties.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for the development of new therapeutic agents.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which {[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring and chlorophenyl group. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
Interhalogen Compounds: Molecules containing different halogen atoms, which share some reactivity characteristics with the chlorophenyl group.
Uniqueness: The presence of the triazole ring and the sulfanylacetic acid moiety in {[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid distinguishes it from other similar compounds. These functional groups contribute to its unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H14ClN3O2S |
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Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C14H14ClN3O2S/c1-9(2)7-18-13(10-3-5-11(15)6-4-10)16-17-14(18)21-8-12(19)20/h3-6H,1,7-8H2,2H3,(H,19,20) |
InChI Key |
JKEXTTVYBWHLQL-UHFFFAOYSA-N |
SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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